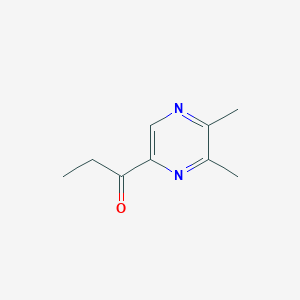
1-(5,6-dimethylpyrazin-2-yl)propan-1-one
説明
1-(5,6-Dimethylpyrazin-2-yl)propan-1-one is an organic compound characterized by a pyrazine ring substituted with methyl groups at the 5- and 6-positions and a propan-1-one group at the 2-position. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms, imparts distinct electronic and steric properties to the molecule.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-(5,6-dimethylpyrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-4-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3 |
InChIキー |
WXZYOYWRACWFRU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C(=N1)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one typically involves the reaction of 5,6-dimethylpyrazine with a suitable acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general reaction scheme is as follows:
5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
化学反応の分析
Types of Reactions
1-(5,6-dimethylpyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
1-(5,6-dimethylpyrazin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrazine-Based Ketones
The following compounds share the pyrazine-propanone core but differ in substituent positions and complexity:
| Compound Name | Structure | CAS Number | Molecular Formula | Key Properties |
|---|---|---|---|---|
| 1-(5-Methyl-2-pyrazinyl)-1-propanone | Methyl at pyrazine 5-position | 959289-45-3 | C₈H₁₀N₂O | Higher lipophilicity vs. non-methyl analogs |
| 1-(6-Methyl-2-pyrazinyl)-1-propanone | Methyl at pyrazine 6-position | 959032-65-6 | C₈H₁₀N₂O | Similar lipophilicity to 5-methyl isomer |
| 1-(5,6-Dimethylpyrazin-2-yl)propan-1-one | Methyl at pyrazine 5- and 6-positions | Not provided | C₉H₁₂N₂O | Enhanced steric hindrance, reduced solubility |
Key Findings :
- The addition of a second methyl group (5,6-dimethyl vs.
- Both mono-methyl isomers (5- and 6-methyl) exhibit nearly identical molecular formulas and lipophilicity, suggesting minor electronic differences. The dimethyl derivative, however, may display distinct crystallographic packing due to symmetric substitution .
Non-Pyrazine Ketones
2.2.1. 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Neroli Ketone)
- Structure : Cyclohexenyl ring with methyl and isopropyl substituents.
- Properties : C₁₃H₂₂O, CAS 31375-17-3. Exhibits strong diffusion and green freshness, used in fragrances. The cyclohexenyl ring contributes to volatility and odor profile, contrasting with the aromatic pyrazine core of the target compound .
2.2.2. 4-Fluoromethcathinone (4-FMC)
- Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
- Properties: C₁₀H₁₁FNO, water-soluble hydrochloride salt. Acts as a CNS stimulant due to the 2-amino-propanone scaffold, highlighting how substituent variation (fluorophenyl vs. pyrazinyl) directs biological activity .
Comparison Insights :
- Electronic Effects : The pyrazine ring in this compound introduces electron-withdrawing nitrogen atoms, reducing electron density at the carbonyl group compared to Neroli Ketone’s cyclohexenyl system. This may alter reactivity in condensation or reduction reactions.
- Biological Relevance: Unlike 4-FMC, the target compound lacks an amino group, precluding direct interaction with monoamine transporters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


